(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H10FNO3S2 and its molecular weight is 359.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound features a unique structure that combines a thiazolidinone core with a benzo[d][1,3]dioxole moiety and a fluorobenzylidene group, which may contribute to its pharmacological properties.
Chemical Structure
The compound's chemical formula is C18H16FNO3S, with a molecular weight of approximately 345.39 g/mol. The presence of the thiazolidinone ring and the functional groups attached to it suggest diverse biological interactions.
Anticancer Activity
Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study involving various thiazolidinone derivatives demonstrated their cytotoxic effects on multiple cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells. The IC50 values for some derivatives were notably lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced potency .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HepG2 | < 5.0 | |
This compound | HCT116 | < 10.0 | |
Doxorubicin | HepG2 | 7.46 | |
Doxorubicin | HCT116 | 8.29 |
The mechanisms underlying the anticancer effects of this compound include:
- Apoptosis Induction : Studies have shown that compounds in this class can trigger apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Thiazolidinones have been reported to induce cell cycle arrest at various phases, which contributes to their anticancer efficacy .
- EGFR Inhibition : Some derivatives have been linked to the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, crucial for tumor growth and survival .
Antioxidant Activity
In addition to anticancer properties, thiazolidinone derivatives exhibit antioxidant activities. The ability to scavenge free radicals and reduce oxidative stress is an important aspect of their biological profile. For example, certain compounds have demonstrated significant inhibition of lipid peroxidation in vitro, suggesting potential applications in mitigating oxidative damage in cells .
Case Studies
In a recent study focusing on a series of thiazolidinone derivatives:
- Synthesis : Various derivatives were synthesized and screened for biological activity.
- Testing : The synthesized compounds were evaluated against multiple cancer cell lines using the sulforhodamine B assay.
- Results : Compounds showed varying degrees of cytotoxicity with some exhibiting IC50 values significantly lower than standard treatments.
Eigenschaften
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO3S2/c18-11-3-1-10(2-4-11)7-15-16(20)19(17(23)24-15)12-5-6-13-14(8-12)22-9-21-13/h1-8H,9H2/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYOPSRTQIOANM-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.